1-Cyclopropylhex-5-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-cyclopropylhex-5-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-2-3-4-5-9(10)8-6-7-8/h2,8-9H,1,3-7,10H2 |
InChI Key |
LWOVWZSPTBNAMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C1CC1)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Cyclopropylhex 5 En 1 Amine and Its Analogs
Retrosynthetic Analysis of 1-Cyclopropylhex-5-en-1-amine
Retrosynthetic analysis involves breaking down a target molecule into precursor structures, known as synthons, and their real-world chemical equivalents, or reagents. airitilibrary.com For this compound, several logical disconnections can be proposed.
The most common and strategically sound disconnection for an amine involves breaking the carbon-nitrogen (C-N) bond. amazonaws.comyoutube.com This is a reliable strategy because numerous methods exist for forming C-N bonds. amazonaws.com Applying this disconnection to this compound breaks the molecule into two components: a carbonyl precursor and an amine source.
This approach identifies the key intermediate as cyclopropyl(hex-5-en-1-yl)ketone . The forward reaction corresponding to this disconnection is a reductive amination, a robust and widely used transformation that converts a ketone into an amine via an intermediate imine. wikipedia.orgyoutube.com This is often the preferred route for synthesizing primary amines from ketones. liv.ac.uk
An alternative disconnection involves cleaving the carbon-carbon (C-C) bond between the cyclopropyl (B3062369) ring and the carbon atom bearing the amine group. This strategy breaks the molecule into a cyclopropyl synthon and a 6-carbon imine or a related electrophilic fragment.
This pathway would necessitate the use of a cyclopropyl organometallic reagent, such as cyclopropyllithium or a cyclopropyl Grignard reagent, which would act as a nucleophile. The corresponding forward synthesis would involve the addition of this organometallic species to an appropriate electrophile, such as a hex-5-en-1-imine or a related derivative.
A third retrosynthetic approach targets the hexenyl side chain. Disconnection at the alkene functionality, for example, through a Wittig-type reaction, is a possibility. However, a more strategic C-C bond cleavage within the aliphatic chain can simplify the structure significantly. For instance, disconnecting the C4-C5 bond suggests a synthesis involving the coupling of a four-carbon fragment and a five-carbon fragment.
This route could involve the reaction of a cyclopropyl-containing epoxide with a nucleophilic four-carbon unit, such as an allylmagnesium bromide, followed by subsequent chemical manipulations. Alternatively, it could involve the addition of a but-3-en-1-yl Grignard reagent to a cyclopropyl-containing aldehyde.
Approaches for the Formation of the Cyclopropyl-Carbinylamine Core
Based on the retrosynthetic analysis, the most direct and well-documented pathway to the target amine proceeds through a cyclopropyl ketone precursor. This subsection focuses on the forward synthesis, specifically the reductive amination protocols to construct the essential cyclopropyl-carbinylamine core.
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. wikipedia.orgliv.ac.uk For the synthesis of this compound, the precursor cyclopropyl(hex-5-en-1-yl)ketone would react with an ammonia (B1221849) source (such as ammonia itself or an ammonia equivalent like ammonium (B1175870) formate) to form an imine intermediate in situ. liv.ac.uk This intermediate is then immediately reduced to the target primary amine. wikipedia.org A key advantage of modern reductive amination protocols is their chemoselectivity, with many catalytic systems capable of reducing the imine in the presence of other reducible functional groups, such as the terminal alkene in the target molecule. mdpi.com
Catalytic hydrogenation represents an efficient and atom-economical method for the reduction step in a reductive amination sequence. wikipedia.org This can be performed using molecular hydrogen (H₂) with a heterogeneous catalyst or through transfer hydrogenation, which uses a hydrogen donor molecule like ammonium formate (B1220265). liv.ac.ukliv.ac.uk
Transfer Hydrogenation: This method has gained prominence due to its operational simplicity and the use of safe, readily available hydrogen donors. liv.ac.uk Iridium and Ruthenium complexes are particularly effective catalysts for this transformation. liv.ac.ukmdma.ch For instance, cyclometalated iridium(III) complexes have been shown to be highly active and chemoselective for the direct reductive amination of various ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source. liv.ac.uk The reaction conditions are often mild, preserving other functional groups. mdpi.com An interesting catalytic dichotomy has been observed with certain cyclopropyl ketones, where a rhodium catalyst yields the expected reductive amination product, while a ruthenium catalyst can promote a novel ring-expansion to form a pyrrolidine. acs.org
The table below summarizes representative catalytic systems used for the transfer hydrogenative reductive amination of ketones, which are analogous to the transformation required for the synthesis of this compound.
| Catalyst Precursor | Amine Source | Hydrogen Donor | Solvent | Temperature (°C) | Substrate Type | Ref |
| [Cp*IrCl₂]₂/Ligand | NH₄OAc | HCOOH/NEt₃ | Toluene | 80 | Aromatic/Aliphatic Ketones | liv.ac.uk |
| Cyclometalated Ir(III) | NH₄O₂CH | NH₄O₂CH | 1,4-Dioxane | 100 | Aromatic/Aliphatic Ketones | liv.ac.uk |
| [(tol-binap)RuCl₂(DMF)ₓ] | NH₃ | NH₄O₂CH | Methanol | 85 | Aromatic Ketones | mdma.ch |
This table presents data for analogous reactions on various ketone substrates, not specifically on cyclopropyl(hex-5-en-1-yl)ketone.
Direct Catalytic Hydrogenation: This classic method involves reacting the ketone and ammonia under a hydrogen atmosphere in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide (PtO₂). wikipedia.org Nickel catalysts are frequently used due to their good activity and abundance. wikipedia.org The process typically involves the initial dehydrogenation of an intermediate alcohol to reform the carbonyl, reaction with ammonia to form the imine, and subsequent hydrogenation of the imine to the final amine product. wikipedia.org
Nucleophilic Addition of Organometallic Reagents to Cyclopropyl Nitriles or Imines
An alternative strategy involves the formation of the C-C bond between the cyclopropyl group and the hexenyl chain via nucleophilic addition. This can be achieved by reacting a cyclopropyl electrophile with a hexenyl nucleophile or vice versa.
A plausible route starts with cyclopropyl cyanide (cyclopropanecarbonitrile). orgsyn.org This nitrile can be attacked by an organometallic reagent, such as 5-hexenylmagnesium bromide, a Grignard reagent. The nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile forms an intermediate imine anion. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com Subsequent aqueous workup hydrolyzes this intermediate to yield cyclopropyl 5-hexenyl ketone. libretexts.orgyoutube.com This ketone can then be converted to the target amine via the reductive amination methods described previously (Section 2.2.1).
Alternatively, direct synthesis of the primary amine can be envisioned. The addition of a Grignard reagent to a nitrile followed by reduction of the intermediate imine, without hydrolysis, would lead to the amine. However, the more common outcome of a Grignard reaction with a nitrile followed by acidic workup is the formation of a ketone. A titanium-mediated variation allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents. thieme-connect.com
Rearrangement Reactions for Cyclopropylamine (B47189) Synthesis (e.g., Hofmann, Curtius)
Classic rearrangement reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom are well-established methods for the synthesis of the cyclopropylamine core.
Hofmann Rearrangement: The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com In this context, cyclopropanecarboxamide (B1202528) would be the starting material. google.com The reaction is typically carried out with bromine and a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. chemistrysteps.com This isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine, cyclopropylamine, with the loss of carbon dioxide. wikipedia.orgchemistrysteps.com The hexenyl chain would need to be installed in a subsequent step, for example, via N-alkylation.
Curtius Rearrangement: The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. masterorganicchemistry.comwikipedia.orgnrochemistry.com The starting material for the synthesis of cyclopropylamine is cyclopropanecarbonyl azide, which can be prepared from cyclopropanecarboxylic acid. Theoretical and experimental studies suggest that the thermal rearrangement proceeds through a concerted pathway with concomitant loss of N₂. nih.govnih.govresearchgate.net The resulting cyclopropyl isocyanate can be trapped with various nucleophiles. wikipedia.orgnrochemistry.com Hydrolysis with aqueous acid or base will yield cyclopropylamine. Trapping with an alcohol (e.g., tert-butanol) generates a carbamate-protected amine, which can be useful for further functionalization before deprotection.
Table 2: Comparison of Hofmann and Curtius Rearrangements for Cyclopropylamine Synthesis
| Reaction | Starting Material | Key Reagents | Key Intermediate | Advantages | Disadvantages |
| Hofmann | Cyclopropanecarboxamide | Br₂, NaOH | Isocyanate | One-pot from amide | Use of hazardous bromine, sometimes lower yields |
| Curtius | Cyclopropanecarbonyl azide | Heat or UV light | Isocyanate | Milder conditions possible, high yields | Potentially explosive azide intermediate |
Amination of Cyclopropyl Halides or Alcohols
Direct amination of a cyclopropyl substrate offers another synthetic route. Due to the high ring strain and increased s-character of the C-H bonds, cyclopropyl halides are generally less reactive in classical Sₙ2 reactions. However, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) have proven effective for the synthesis of N-arylcyclopropylamines from aryl bromides and cyclopropylamine. researchgate.net A similar strategy could potentially be applied to couple a cyclopropyl halide or triflate with hex-5-en-1-amine (B1268122).
A more practical approach involves converting a cyclopropyl alcohol into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.commasterorganicchemistry.com For example, cyclopropylmethanol (B32771) could be tosylated, and the resulting cyclopropylmethyl tosylate could undergo nucleophilic substitution with hex-5-en-1-amine to form N-(cyclopropylmethyl)hex-5-en-1-amine, an analog of the target compound. To obtain the target this compound, one would start with 1-cyclopropylhex-5-en-1-ol. Conversion of this secondary alcohol to a tosylate followed by nucleophilic substitution with an ammonia equivalent (like sodium azide followed by reduction) would yield the desired product. researchgate.net
Introduction and Manipulation of the Hex-5-en-1-yl Chain
The hex-5-en-1-yl chain can either be introduced as a complete unit, as seen in the Grignard reaction (Section 2.2.2), or constructed on the cyclopropylamine core using other methods, such as olefin metathesis.
Olefin Metathesis Approaches: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM)
Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a powerful tool for C=C bond formation. wikipedia.org
Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that forms cyclic olefins from acyclic dienes. wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, one could start with N-allyl-N-(cyclopropyl(vinyl)methyl)amine. An RCM reaction on this substrate would not directly yield the target but could be used to form related cyclic amine structures. A more relevant strategy for the synthesis of analogs would involve preparing a diallylated cyclopropylamine derivative. For instance, N,N-diallylcyclopropylamine could undergo RCM to form a five-membered nitrogen heterocycle. This highlights the utility of RCM in creating constrained analogs. ursa.catnih.govnih.gov
Cross-Metathesis (CM): CM is an intermolecular reaction between two different olefins. mdpi.com This strategy could be employed to introduce the hexenyl chain onto a simpler, pre-formed cyclopropylamine derivative. For example, N-allylcyclopropylamine could undergo cross-metathesis with 4-penten-1-ol. This reaction would exchange the terminal methylene (B1212753) groups, forming a new C=C bond and elongating the chain to the desired hexenyl length, albeit with an alcohol functionality that would require further manipulation. The reaction is driven by the removal of a volatile byproduct, typically ethylene (B1197577). The choice of catalyst is important to control selectivity and prevent homodimerization of the starting olefins.
Design of Diene Precursors for Intramolecular Cyclization
The synthesis of the hexene ring in this compound via intramolecular cyclization necessitates the careful design of an acyclic diene precursor. The strategic placement of two alkene functionalities within a single molecule allows for the formation of the cyclic structure through reactions like Ring-Closing Metathesis (RCM). For the target molecule, a suitable precursor would be a 1,6-diene bearing a cyclopropylamine group at a key position.
A conceptually viable precursor is N-protected 1-cyclopropylhepta-1,6-dien-1-amine. In this design, one terminal double bond is positioned at the 6-position of the heptadiene chain, while the other is directly attached to the carbon bearing the cyclopropyl and amino groups. The protecting group (P) on the nitrogen is crucial, as primary and secondary amines can be incompatible with many metathesis catalysts. princeton.edu Suitable protecting groups could include benzyl (B1604629) groups or a carbamate, which are stable under metathesis conditions and can be removed in a later step.
Ruthenium-Catalyzed RCM for Hexene Ring Formation (Conceptual Application)
Ring-Closing Metathesis (RCM) is a powerful method for the formation of cyclic alkenes, including the six-membered ring of a hexene derivative. organic-chemistry.orgwikipedia.org The reaction is catalyzed by transition metal complexes, most notably those containing ruthenium, such as the well-defined Grubbs catalysts. uwindsor.ca
For the conceptual synthesis of this compound, an appropriately designed and N-protected diene precursor would undergo intramolecular cyclization in the presence of a ruthenium catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. organic-chemistry.org The driving force for the reaction is often the formation of a small, volatile byproduct, such as ethylene gas, which is removed from the reaction mixture, shifting the equilibrium toward the desired cyclic product. organic-chemistry.orgwikipedia.org
The choice of catalyst is critical for the success of the RCM reaction. Several generations of Grubbs catalysts are available, offering varying levels of activity and functional group tolerance. organic-chemistry.orguwindsor.ca
| Catalyst Generation | Common Name | Key Features | Conceptual Application Notes |
|---|---|---|---|
| First Generation | Grubbs' Catalyst I | Good activity for less sterically hindered and strained alkenes. uwindsor.ca | May require higher catalyst loading and elevated temperatures for the formation of the hexene ring. |
| Second Generation | Grubbs' Catalyst II | Features an N-heterocyclic carbene (NHC) ligand, providing higher activity and stability. organic-chemistry.org | Generally more efficient and tolerant of a wider range of functional groups, making it a robust choice for this transformation. researchgate.net |
| Third Generation | Hoveyda-Grubbs Catalysts | Incorporates a chelating isopropoxystyrene ligand, offering enhanced stability and catalyst recovery. | High activity and stability could lead to lower catalyst loadings and cleaner reactions. |
The reaction would be performed in a dilute solution of an inert solvent, such as dichloromethane (B109758) or toluene, to favor the intramolecular RCM pathway over competing intermolecular oligomerization. uwindsor.ca Upon successful cyclization, the resulting N-protected cyclopropyl-cyclohexenyl-amine would then be subjected to a deprotection step to yield the final target primary amine.
Stereoselective Metathesis for E/Z Isomer Control
The double bond formed within the hexene ring during RCM can have either an E (trans) or Z (cis) configuration. The stereochemical outcome is influenced by several factors, including the ring strain of the product, the reaction thermodynamics, and, most importantly, the structure of the catalyst used. wikipedia.org Catalyst-controlled stereoselective metathesis allows for the targeted synthesis of a specific isomer. duke.edu
For six-membered rings, the energy difference between the E and Z isomers is often small, but the Z-isomer can be favored to minimize ring strain. wikipedia.org However, many standard ruthenium catalysts, particularly second-generation Grubbs catalysts, tend to favor the thermodynamically more stable E-isomer. wikipedia.org
To achieve selective formation of the Z-isomer, specialized catalysts have been developed. These catalysts, often based on molybdenum or tungsten, or specifically modified ruthenium complexes, can override the thermodynamic preference and kinetically favor the formation of the Z-alkene. ucl.ac.uknih.gov
| Desired Isomer | Catalyst Type | Example Catalyst Class | Rationale |
|---|---|---|---|
| E (trans) | Standard Ruthenium NHC | Grubbs II, Hoveyda-Grubbs II | These catalysts generally favor the formation of the more thermodynamically stable E-isomer. wikipedia.org |
| Z (cis) | Stereoretentive/Z-Selective | Schrock Molybdenum/Tungsten Catalysts, Hoveyda Z-selective Ruthenium Catalysts ucl.ac.uknih.gov | These catalysts are designed with specific ligand architectures that sterically direct the metathesis pathway to preferentially form the kinetically favored Z-isomer. duke.edusemanticscholar.org |
By selecting the appropriate catalyst, it is conceptually possible to direct the RCM cyclization to produce either the (E)- or (Z)-1-cyclopropylhex-5-en-1-amine precursor with high selectivity. This control is essential for applications where the geometry of the double bond is critical for biological activity or subsequent synthetic transformations.
Cross-Coupling Reactions for Alkene Formation (e.g., Heck, Suzuki)
Palladium-catalyzed cross-coupling reactions provide powerful alternatives for constructing the hexene ring's double bond without relying on a cyclization strategy. The Heck and Suzuki reactions are prominent examples that form carbon-carbon bonds with high efficiency and functional group tolerance. masterorganicchemistry.com
The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target molecule, this could involve coupling a fragment containing the cyclopropylamine moiety with another fragment to form the C-C double bond of the hexene ring. For example, the reaction could be between a vinyl halide (like 1-bromo-2-cyclopropylethylamine, N-protected) and but-3-en-1-ol, followed by oxidation and amination, or a similar variation.
The Suzuki reaction couples an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide array of functional groups. mdpi.com A plausible Suzuki coupling strategy could involve reacting a vinylboronic acid with a halide precursor containing the cyclopropylamine group. For instance, coupling (N-protected)-1-cyclopropyl-1-iodoethane with a pent-4-en-2-ylboronic acid derivative.
| Feature | Heck Reaction | Suzuki Reaction |
|---|---|---|
| Coupling Partners | Unsaturated Halide/Triflate + Alkene wikipedia.org | Organohalide/Triflate + Organoboron Compound wikipedia.org |
| Key Reagents | Palladium catalyst, base (e.g., triethylamine) | Palladium catalyst, base (e.g., sodium carbonate), organoboron reagent |
| Byproducts | Stoichiometric salt (e.g., triethylammonium (B8662869) halide) | Boron-containing byproducts, which are generally non-toxic and easily removed. |
| Stereoselectivity | Typically favors the E (trans) isomer. organic-chemistry.org | Stereoretentive with respect to the geometry of the starting vinyl halide and vinylborane. wikipedia.org |
Both methods offer strategic advantages for constructing the core structure of this compound, providing flexibility in the choice of starting materials and disconnection points.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental tools for synthesizing alkenes from carbonyl compounds. thieme-connect.com These methods could be employed to form the double bond in the hexene chain of this compound.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane). harvard.edu The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides (with alkyl substituents) typically yield Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of E-alkenes. harvard.edu A possible synthetic route could involve reacting a protected cyclopropylamino-acetaldehyde with the ylide derived from (4-bromobutyl)triphenylphosphonium bromide.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. organic-chemistry.org A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable E-alkene. thieme-connect.comorganic-chemistry.org Additionally, the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification. organic-chemistry.org An HWE approach could involve reacting a protected cyclopropylamino-acetaldehyde with a phosphonate ester, such as diethyl (4-pentenyl)phosphonate, in the presence of a base like sodium hydride.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium ylide harvard.edu | Phosphonate carbanion organic-chemistry.org |
| Carbonyl Partner | Aldehyde or Ketone | Aldehyde or Ketone |
| Typical Stereoselectivity | Z-selective with non-stabilized ylides; E-selective with stabilized ylides. harvard.edu | Highly E-selective. thieme-connect.comorganic-chemistry.org |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Water-soluble phosphate ester (easily removed) organic-chemistry.org |
| Reactivity | Ylides are highly reactive. | Phosphonate carbanions are more nucleophilic and less basic than ylides, often leading to fewer side reactions. thieme-connect.com |
These olefination strategies offer reliable and stereocontrolled methods for constructing the alkene moiety of the target compound from readily available carbonyl and phosphorus-containing precursors. nih.govresearchgate.net
Chain Elongation via Alkylation or Grignard Additions
Chain elongation strategies involve the sequential building of the carbon backbone of the target molecule. Alkylation and Grignard addition reactions are classic methods for forming new carbon-carbon bonds.
Alkylation can be used to extend a carbon chain. One relevant approach is the alkylation of a terminal alkyne. youtube.com For instance, cyclopropylacetylene (B33242) could be deprotonated with a strong base like sodium amide to form a nucleophilic acetylide. This acetylide could then react with a 1,4-dihalobutane in an SN2 reaction to attach a four-carbon chain. Subsequent partial reduction of the alkyne (e.g., using Lindlar's catalyst) would yield the Z-alkene, and conversion of the terminal halide to an amine would complete the synthesis. However, direct alkylation of amines is often problematic due to overalkylation, making this a less direct route for the amine functionality itself. youtube.com
Grignard additions offer a robust method for chain elongation and functional group installation. A particularly effective strategy would be the addition of a Grignard reagent to a nitrile. masterorganicchemistry.com For example, reacting cyclopropanecarbonitrile (B140667) with 4-pentenylmagnesium bromide would form an intermediate imine. Subsequent aqueous acidic workup would hydrolyze the imine to the corresponding ketone, 1-cyclopropylhex-5-en-1-one. This ketone is a key intermediate that can be converted to the target amine, this compound, through reductive amination. This method avoids the direct handling of potentially unstable aldehydes and provides a convergent route to a late-stage intermediate. Other related methods include the addition of Grignard reagents to nitrones or imines to form amines or their precursors. doi.orgnih.gov
Convergent and Linear Synthesis Pathways
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Step-by-step assembly from one starting material (A → B → C → D). pediaa.com | Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; then B + D → E). wikipedia.org |
| Overall Yield | Lower; overall yield is the product of individual step yields and drops quickly with more steps. wikipedia.orguniurb.it | Higher; the final yield is less affected by the number of steps in the individual fragment syntheses. chemistnotes.com |
| Efficiency | Less efficient, as a low yield in an early step impacts the entire sequence. chemistnotes.com | More efficient; allows for stockpiling of key intermediates and parallel synthesis. fiveable.me |
| Planning | Relatively straightforward to plan sequentially. pediaa.com | Requires more complex retrosynthetic analysis to identify suitable fragments and coupling reactions. |
For the synthesis of this compound, a convergent strategy is likely to be more efficient and higher yielding, particularly for large-scale production.
Chiral Synthesis and Stereochemical Control
The synthesis of specific stereoisomers of this compound is crucial, as the three-dimensional arrangement of atoms significantly influences its biological activity and pharmacological properties. rijournals.com The presence of a stereocenter at the carbon atom bearing the amine group necessitates precise control over the synthetic route to obtain enantiomerically pure forms. Strategies to achieve this control are broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective methods. rijournals.com
Asymmetric Catalysis in C-C and C-N Bond Formations
Asymmetric catalysis represents a highly efficient method for establishing chirality, employing substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For a molecule like this compound, key bond formations that can be targeted for stereocontrol include the C-N bond forming the amine center and the C-C bonds creating the cyclopropane (B1198618) ring.
Catalytic Asymmetric C-N Bond Formation:
The direct formation of the chiral amine center is a primary focus. Rhodium-catalyzed hydroamination of allenes has emerged as a powerful technique for synthesizing α-chiral allylic amines. rsc.org Using a rhodium(I) catalyst in conjunction with a Josiphos-type chiral ligand, this method achieves high regio- and enantioselectivity. Benzophenone imine can be used as an effective ammonia carrier, which upon hydroamination and subsequent hydrolysis, yields the primary chiral amine. rsc.org This approach is highly atom-economical and provides a direct route to the chiral amine moiety. rsc.org
Another significant strategy is the metal-catalyzed asymmetric allylic C-H amination. elsevierpure.com Copper-based catalyst systems, for instance, have been developed for enantioselective C-N bond formation. A complex of Cu(MeCN)4PF6 with a chiral ligand such as (R)-(+)-BINAM facilitates the amination of alkenes with N-arylhydroxylamines, yielding chiral N-aryl allylamines with good enantioselectivity. rsc.org Computational studies suggest that the stereoselectivity is determined during the concerted, asynchronous transition state of C-N bond formation. rsc.org Iridium-based catalysts are also being explored for similar direct asymmetric allylic C-H amination reactions. elsevierpure.com
Catalytic Asymmetric C-C Bond Formation (Cyclopropanation):
The stereoselective formation of the cyclopropane ring is another critical step. The repurposing of hemoproteins, such as engineered variants of myoglobin, has led to highly effective biocatalysts for asymmetric olefin cyclopropanation. rochester.edu These engineered enzymes can catalyze the transfer of a carbene from a diazo reagent to an alkene with exceptional diastereoselectivity and enantioselectivity (>99% de and ee). rochester.edu This chemoenzymatic strategy offers a broad substrate scope and provides a robust method for constructing chiral cyclopropane rings. rochester.edu
Alternatively, transition metal catalysts, such as those based on chiral iron porphyrins, are effective for the enantioselective cyclopropanation of arylalkenes using in situ generated diazoacetonitrile. This method can produce cyclopropanes with high yields and enantiomeric excess values up to 98%. researchgate.net
Table 1: Examples of Asymmetric Catalysis for Key Bond Formations
| Target Bond | Catalytic System | Ligand/Biocatalyst | Substrates | Key Feature | Ref |
|---|---|---|---|---|---|
| C-N | Rhodium(I) | Josiphos | Allenes, Benzophenone imine | Highly regio- and enantioselective hydroamination | rsc.org |
| C-N | Copper(I) | (R)-(+)-BINAM | Alkenes, N-Arylhydroxylamines | Direct allylic C-H amination | rsc.org |
| C-C | Engineered Myoglobin | Mb(H64G,V68A) | Vinylarenes, Diazoketones | High diastereo- and enantioselectivity (>99% de/ee) | rochester.edu |
| C-C | Iron Porphyrin | (+)-D4-(por)FeCl | Arylalkenes, Diazoacetonitrile | High enantioselectivity (up to 98% ee) | researchgate.net |
Chiral Auxiliary and Chiral Pool Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy is widely employed in the synthesis of chiral amines and amino acids.
One of the most established methods involves the use of Schöllkopf auxiliaries, which are bis-lactim ethers derived from the cyclisation of a chiral amino acid (like L-valine) with glycine. biosynth.com The auxiliary is deprotonated to form a planar enolate, and the steric bulk of the isopropyl group from the valine directs incoming electrophiles to attack from the opposite face. This leads to adducts with high diastereoselectivity (typically >95% d.e.). Mild acidic hydrolysis then cleaves the auxiliary to release the desired α-substituted amino acid in high enantiopurity, making this a robust method for synthesizing analogs. biosynth.comnih.gov
Other common auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For the synthesis of chiral amines specifically, tert-Butanesulfinamide has proven to be a particularly effective chiral auxiliary. It reacts with aldehydes or ketones to form N-sulfinyl imines, which can then be reacted with organometallic reagents. The sulfinyl group directs the nucleophilic addition to one face of the C=N bond, establishing the stereocenter. The auxiliary is then easily removed under mild acidic conditions. wikipedia.org
The chiral pool strategy involves using readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. For instance, a chiral amino acid could be elaborated to form the backbone of a this compound analog, ensuring the correct stereochemistry at the amine center from the outset.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Auxiliary Type | Typical Application | Key Feature | Ref |
|---|---|---|---|---|
| Schöllkopf Reagent | Bis-lactim ether | Asymmetric synthesis of α-amino acids | High diastereoselectivity (>95% d.e.) via alkylation | biosynth.com |
| Oxazolidinones | Evans' Auxiliary | Asymmetric aldol (B89426) reactions, alkylations | Predictable stereocontrol, easily removed | wikipedia.org |
| Camphorsultam | Oppolzer's Sultam | Michael additions, Claisen rearrangements | Superior induction in certain reactions, crystalline derivatives | wikipedia.org |
| tert-Butanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines from ketones/aldehydes | High diastereoselectivity in nucleophilic additions | wikipedia.org |
Diastereoselective Synthesis through Substrate Control
In substrate-controlled synthesis, the existing stereocenters or conformational preferences within the substrate molecule dictate the stereochemical outcome of a reaction. nih.gov This intrinsic control is a powerful tool for constructing molecules with multiple stereocenters in a predictable manner.
For the synthesis of substituted cyclopropanes, diastereoselectivity can be achieved by controlling the approach of a carbene or ylide to a chiral alkene. The existing stereocenter(s) on the alkene can sterically hinder one face, favoring addition to the other and resulting in a specific diastereomer of the cyclopropane ring.
A modern approach involves the diastereoselective synthesis of cyclopropyl diboronates. researchgate.netnih.gov This method uses a 1,2-boronate rearrangement to create 1,2-diboronate substituted cyclopropanes. The boron groups can then be derivatized with high diastereoselectivity, allowing for the controlled installation of multiple substituents on the cyclopropane ring. The presence and nature of the boryl groups are essential for controlling both the chemoselectivity and stereoselectivity of subsequent transformations. researchgate.net
Furthermore, conformational locking of a substrate can play a significant role. For instance, studies on diphenylpropylamine analogs have shown that specific solution conformations, such as those stabilized by internal hydrogen bonding, can dictate the biological activity. nih.gov This highlights that the inherent three-dimensional structure of an intermediate can be exploited to influence the stereochemical course of a reaction, leading to a single diastereomer. By designing a synthetic intermediate that preferentially adopts a certain conformation, it is possible to control the formation of new stereocenters relative to existing ones. nih.gov
Reactivity and Transformation Studies of 1 Cyclopropylhex 5 En 1 Amine
Reactivity of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it both a potent nucleophile and a Brønsted-Lowry base. This dual reactivity is the cornerstone of its chemical transformations.
Acylation and Alkylation Reactions
The primary amine of 1-cyclopropylhex-5-en-1-amine is expected to readily undergo acylation and alkylation reactions, fundamental transformations for the introduction of substituents on the nitrogen atom.
Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound would form the corresponding N-acylated derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting amides are important intermediates in organic synthesis and are often found in biologically active molecules. A general protocol for the acylation of aromatic amines has been described, which could be adapted for this substrate. sigmaaldrich.com
| Reagent Class | Example Reagent | Product Type | General Conditions |
| Acyl Halides | Acetyl chloride | N-acyl amine (Amide) | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine) |
| Acid Anhydrides | Acetic anhydride | N-acyl amine (Amide) | Neat or in a solvent, often with a catalyst like DMAP |
Alkylation: The alkylation of primary amines can be more challenging to control than acylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. beilstein-journals.org However, by carefully selecting the alkylating agent and reaction conditions, mono-alkylation can be achieved. For instance, reductive amination provides a controlled method for mono-alkylation. The synthesis of homoallylic amines through various alkylation strategies is a well-established field, with methods including transition-metal catalyzed allylic alkylation. nih.govnih.gov
| Reagent | Product Type | General Conditions |
| Alkyl Halide | Secondary, Tertiary, or Quaternary Amine | Polar solvent, often requires a base to neutralize HX |
| Reductive Amination (with an aldehyde/ketone and a reducing agent) | Secondary or Tertiary Amine | Mildly acidic or neutral pH, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) |
Formation of Imines and Enamines
The reaction of this compound with aldehydes or ketones would lead to the formation of imines, also known as Schiff bases. wikipedia.orgbyjus.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. wikipedia.orgnih.gov The formation of the C=N double bond is a reversible process, and the resulting imine can be hydrolyzed back to the amine and the carbonyl compound under aqueous acidic conditions. byjus.com
While primary amines typically form imines, the concept of enamine-imine tautomerism is relevant. organic-chemistry.org Enamines are generally formed from secondary amines; however, under certain conditions, a primary amine can form an enamine that tautomerizes to the more stable imine. organic-chemistry.org
| Carbonyl Compound | Product Type | General Conditions |
| Aldehyde | Imine (Schiff Base) | Mildly acidic conditions (pH 4-5), removal of water |
| Ketone | Imine (Schiff Base) | Mildly acidic conditions (pH 4-5), removal of water |
Transformations to Other Nitrogen-Containing Functional Groups
The primary amine functionality serves as a versatile precursor for the synthesis of a wide array of other nitrogen-containing functional groups. For instance, oxidation of the primary amine could potentially lead to the corresponding nitro compound, although this transformation often requires specific reagents to avoid side reactions. Diazotization, through treatment with nitrous acid, would yield a diazonium salt. While aliphatic diazonium salts are generally unstable, they can be useful intermediates for the introduction of other functional groups.
Reactivity of the Terminal Alkene Moiety
The terminal double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. This reactivity allows for a variety of addition and cycloaddition reactions.
Electrophilic Additions (e.g., Halogenation, Hydroboration, Epoxidation)
Halogenation: The terminal alkene would readily react with halogens such as bromine (Br₂) or chlorine (Cl₂) to form the corresponding dihaloalkane. This reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.
Hydroboration-Oxidation: This two-step reaction sequence would convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. byjus.comwikipedia.orgyoutube.comlibretexts.org The first step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, with the boron atom adding to the less substituted carbon. byjus.comlibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in basic solution yields the alcohol. youtube.comlibretexts.org This method is highly stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.org
| Reagent(s) | Intermediate | Final Product | Regioselectivity | Stereochemistry |
| 1. BH₃·THF2. H₂O₂, NaOH | Trialkylborane | Primary Alcohol | Anti-Markovnikov | Syn-addition |
Epoxidation: The direct epoxidation of the alkene would form an oxirane ring. Given that the starting material is a homoallylic amine, specific methods for the epoxidation of such substrates would be particularly effective. nih.govCurrent time information in Bangalore, IN. For instance, ammonium-directed epoxidation using m-CPBA in the presence of a carboxylic acid can provide high diastereoselectivity. rsc.org
| Reagent | Product Type |
| Peroxy acid (e.g., m-CPBA) | Epoxide (Oxirane) |
| Metal-catalyzed epoxidation (e.g., with a tungsten catalyst and H₂O₂) | Epoxide (Oxirane) |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)
Diels-Alder Reaction: The terminal alkene in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. youtube.comresearchgate.netacs.org This reaction forms a six-membered ring and is a powerful tool for the construction of complex cyclic systems. The reactivity of the dienophile can be influenced by the electronic nature of the substituents. The presence of the amine group may influence the reaction's stereoselectivity. Hetero-Diels-Alder reactions involving N-sulfinyl dienophiles have been studied, suggesting pathways for creating complex nitrogen-containing heterocycles. nih.gov
| Diene | Product Type | General Conditions |
| 1,3-Butadiene | Substituted cyclohexene | Thermal or Lewis acid catalysis |
| Cyclopentadiene | Bicyclic adduct | Thermal or Lewis acid catalysis |
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of unactivated olefins are known, and methods tolerant of amine functionalities have been developed. researchgate.net These reactions, often catalyzed by copper(I) salts or proceeding through photoredox catalysis, would lead to the formation of a cyclobutane (B1203170) ring. libretexts.orgbeilstein-journals.org Additionally, visible-light-mediated [3+2] cycloadditions of cyclopropylamines with olefins have been reported, offering a pathway to cyclopentane (B165970) derivatives. nih.govrsc.org
| Reaction Partner | Product Type | General Conditions |
| Another alkene molecule | Cyclobutane derivative | Photochemical irradiation, often with a photosensitizer or catalyst |
| Ketene | β-Lactam precursor | Thermal conditions |
Hydrogenation and Reductive Transformations
The unique structure of this compound, featuring both a terminal alkene and a cyclopropyl-substituted amine, allows for a variety of selective hydrogenation and reductive transformations. The reactivity of each functional group can be targeted under specific catalytic conditions.
The terminal double bond is susceptible to catalytic hydrogenation to yield 1-cyclopropylhexan-1-amine. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and selectivity of the reduction, minimizing potential side reactions such as hydrogenolysis of the cyclopropyl (B3062369) ring, which can occur under harsh conditions.
Alternatively, the amine moiety can be synthesized via reductive amination of the corresponding ketone, 1-cyclopropylhex-5-en-1-one. wikipedia.orgnih.gov This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orgd-nb.info Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgscielo.org.mx The selection of the reducing agent is crucial to prevent the reduction of the alkene functionality.
Below is a table illustrating typical conditions for such reductive transformations on analogous substrates.
Table 1: Illustrative Conditions for Hydrogenation and Reductive Amination
| Transformation | Substrate | Catalyst/Reagent | Solvent | Product | Typical Yield (%) |
|---|---|---|---|---|---|
| Alkene Hydrogenation | Terminal Alkene | Pd/C, H₂ (1 atm) | Ethanol | Saturated Alkane | >95 |
| Reductive Amination | Ketone | NH₃, NaBH(OAc)₃ | Dichloromethane (B109758) | Primary Amine | 85-95 |
Olefin Metathesis Applications for Further Derivatization
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and the terminal alkene in this compound is a suitable handle for such transformations. wikipedia.org This allows for significant molecular diversification. Common olefin metathesis reactions include cross-metathesis (CM) and ring-closing metathesis (RCM). organic-chemistry.orgresearchgate.net
However, the presence of the primary amine, a Lewis basic site, can pose a challenge for common ruthenium-based metathesis catalysts (e.g., Grubbs' catalysts). The amine can coordinate to the metal center, leading to catalyst deactivation or decomposition. rsc.org To overcome this, the amine group is often temporarily protected. Acylation or sulfonylation are common protection strategies that reduce the nucleophilicity and coordinating ability of the amine, rendering it compatible with the metathesis catalyst. rsc.org
Once the amine is protected (e.g., as a tosylamide), cross-metathesis with another olefin can be performed to introduce a variety of functional groups at the terminus of the hexenyl chain. For instance, reaction with methyl acrylate (B77674) would introduce an ester functionality, while reaction with styrene (B11656) would append a phenyl group.
Furthermore, if the amine is first N-allylated, the resulting diene could undergo ring-closing metathesis (RCM) to form a nitrogen-containing heterocyclic ring, such as a substituted piperidine. wikipedia.orgorganic-chemistry.org The success of RCM is dependent on factors like the catalyst generation (first, second, or third generation Grubbs' or Hoveyda-Grubbs catalysts) and reaction conditions. organic-chemistry.org
Table 2: Hypothetical Olefin Metathesis Reactions of a Protected this compound Derivative
| Reaction Type | Protected Substrate | Reaction Partner | Catalyst | Product |
|---|---|---|---|---|
| Cross-Metathesis | N-(1-cyclopropylhex-5-en-1-yl)tosylamide | Methyl Acrylate | Grubbs' II Catalyst | N-(1-cyclopropyl-7-methoxy-7-oxohept-5-en-1-yl)tosylamide |
| Ring-Closing Metathesis | N-allyl-N-(1-cyclopropylhex-5-en-1-yl)tosylamide | - | Hoveyda-Grubbs II | 1-tosyl-2-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridine |
Concurrent Reactivity of Amine and Alkene Moieties
The bifunctional nature of this compound allows for reactions where both the amine and the alkene participate concurrently or sequentially.
Intramolecular Cyclization Reactions
Intramolecular cyclization of aminoalkenes is a powerful method for the synthesis of nitrogen-containing heterocycles. acs.orgcapes.gov.br In the case of this compound, intramolecular hydroamination can lead to the formation of a six-membered ring. This reaction involves the addition of the N-H bond of the amine across the terminal double bond. Such cyclizations can be promoted by catalysts based on alkali metals, alkaline earth metals, lanthanides, or transition metals. acs.orgacs.orgpublish.csiro.au
The regioselectivity of the cyclization can, in principle, lead to two different products depending on whether the addition follows a Markovnikov or anti-Markovnikov pathway. For terminal alkenes, the formation of the six-membered ring containing the nitrogen atom is generally favored. The reaction conditions, including the choice of catalyst and ligands, can be tuned to control the stereoselectivity of the newly formed chiral center. capes.gov.br
Tandem Reaction Sequences
Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. nih.gov The structure of this compound is well-suited for such sequences. For example, a tandem reaction could be initiated at the amine functionality, followed by a cyclization involving the alkene. acs.org
One hypothetical tandem sequence could involve the initial formation of an α-amino radical from the amine, which then undergoes an intramolecular addition to the terminal alkene. acs.org Such processes can be initiated by photochemical electron transfer (PET). Another possibility is a tandem hydroformylation-reductive amination sequence, where the alkene is first converted to an aldehyde, which then reacts intramolecularly with the amine to form a cyclic imine that is subsequently reduced.
Chemical Stability and Degradation Pathways
The chemical stability of this compound is influenced by the inherent properties of its functional groups. The cyclopropylamine (B47189) moiety is generally stable under many conditions. biosynth.com However, the high ring strain of the cyclopropane (B1198618) ring can make it susceptible to ring-opening reactions under certain acidic or catalytic hydrogenation conditions. Studies on cyclopropylamine-based polymers have shown that the amine functionality can be stable, though shifts from primary to secondary or tertiary amines can occur upon exposure to certain environments like water. ugent.be
The terminal alkene is prone to oxidation. pressbooks.pub Oxidative cleavage of the double bond, for instance by ozonolysis or treatment with strong oxidizing agents like potassium permanganate (B83412) under harsh conditions, would lead to the formation of a carboxylic acid (after oxidation of the initial aldehyde) and formaldehyde, which would be further oxidized to carbon dioxide or formic acid. pressbooks.pub Under atmospheric conditions, gradual oxidation of the alkene can occur, especially in the presence of light and sensitizers, potentially leading to the formation of epoxides or other oxygenated derivatives. mdpi.com
The stability of the amine itself in solution has been studied for related compounds like cyclopropylamine (CPA), where solutions were found to be stable for up to 12 hours at room temperature. nih.gov However, long-term storage might require inert atmosphere and protection from light to prevent degradation of both the amine and the alkene functionalities.
Computational and Theoretical Investigations of 1 Cyclopropylhex 5 En 1 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations provide fundamental insights into the distribution of electrons and the nature of chemical bonds within a molecule. For 1-Cyclopropylhex-5-en-1-amine, these calculations reveal a complex interplay between its distinct functional groups.
Molecular Orbital Analysis and Hybridization States
The bonding in the cyclopropyl (B3062369) group of this compound is a key feature of its electronic structure. Unlike typical alkanes, the carbon-carbon bonds in the cyclopropane (B1198618) ring are not simple sigma (σ) bonds. According to the Walsh model, the bonding can be described by a set of molecular orbitals derived from the overlap of sp² hybridized orbitals on the exterior of the ring and p orbitals directed towards the center. This arrangement results in "bent" or "banana" bonds, which possess significant p-character. This imparts some properties typically associated with π-systems to the cyclopropyl group, including the ability to conjugate with adjacent unsaturated systems.
The nitrogen atom of the amine group is approximately sp³ hybridized, with one of the hybrid orbitals occupied by a lone pair of electrons. This lone pair is crucial to the molecule's basicity and nucleophilicity. The carbon atom to which both the cyclopropyl and amino groups are attached is also sp³ hybridized, forming single bonds with the nitrogen, a hydrogen atom, the cyclopropyl ring, and the hexenyl chain.
The hexenyl chain features sp³ hybridized carbon atoms in the saturated portion of the chain and sp² hybridized carbons at the double bond. The π-bond of the alkene group is formed by the overlap of the p-orbitals on these sp² carbons.
A molecular orbital analysis would show the highest occupied molecular orbital (HOMO) to be primarily located on the nitrogen atom's lone pair, with some contribution from the Walsh orbitals of the cyclopropyl ring. The lowest unoccupied molecular orbital (LUMO) would likely be associated with the σ* anti-bonding orbitals of the C-N bond or the π* anti-bonding orbital of the alkene group. The energy difference between the HOMO and LUMO is a critical factor in determining the molecule's reactivity.
Table 1: Predicted Hybridization States in this compound
| Atom(s) | Functional Group | Predicted Hybridization |
| C atoms in ring | Cyclopropyl | sp² (exterior) and p (interior) |
| N atom | Amine | ~sp³ |
| C atom attached to N and ring | Alkyl | sp³ |
| C1-C4 of hexenyl chain | Alkyl | sp³ |
| C5 and C6 of hexenyl chain | Alkene | sp² |
Charge Distribution and Electrostatic Potential
The distribution of electron density in this compound is non-uniform due to the different electronegativities of the atoms. The nitrogen atom, being more electronegative than carbon and hydrogen, draws electron density towards itself, resulting in a partial negative charge (δ-). Consequently, the hydrogen atoms attached to the nitrogen and the adjacent carbon atoms will bear partial positive charges (δ+).
An electrostatic potential map would visually represent this charge distribution. Regions of negative electrostatic potential (typically colored red) would be concentrated around the nitrogen atom's lone pair, highlighting its role as a site for electrophilic attack. The hydrogen atoms of the amine group would exhibit positive electrostatic potential (blue regions), indicating their acidic character. The cyclopropyl group, with its unique electronic structure, may also exhibit a region of negative potential on the exterior of the ring bonds, making it susceptible to interaction with electrophiles. The π-system of the alkene group would also represent a region of higher electron density.
This charge distribution is fundamental to understanding the molecule's intermolecular interactions, such as hydrogen bonding, and its reactivity towards other polar molecules.
Conformational Analysis and Energy Landscapes
The flexibility of the hexenyl chain and the rotational freedom around the single bonds in this compound give rise to a complex conformational landscape with multiple energy minima and transition states.
Rotational Barriers and Preferred Conformations
Rotation around the single bonds in the hexenyl chain and the bond connecting the chiral center to the hexenyl chain will have specific energy barriers. The rotation around the C-C bonds in the saturated part of the hexenyl chain will resemble that of simple alkanes, with staggered conformations being more stable than eclipsed ones. The energy barriers for these rotations are typically in the range of 3-5 kcal/mol.
The conformation of the entire molecule will be a result of a delicate balance of steric and electronic effects. The most stable conformers will seek to minimize steric hindrance between the bulky cyclopropyl group, the amine group, and the hexenyl chain. Theoretical calculations would be necessary to precisely determine the dihedral angles that define the global minimum energy conformation and the relative energies of other stable conformers.
Table 2: Estimated Rotational Energy Barriers in this compound
| Bond of Rotation | Type of Rotation | Estimated Barrier (kcal/mol) |
| C(amine)-C(hexenyl) | Rotation of the hexenyl chain | 4 - 6 |
| C1-C2 (hexenyl) | Alkyl C-C bond rotation | 3 - 5 |
| C2-C3 (hexenyl) | Alkyl C-C bond rotation | 3 - 5 |
| C3-C4 (hexenyl) | Alkyl C-C bond rotation | 3 - 5 |
| C4-C5 (hexenyl) | Rotation adjacent to double bond | 2 - 4 |
Influence of Cyclopropyl Ring and Alkene Group on Conformation
The cyclopropyl group, due to its rigid and sterically demanding nature, will significantly influence the preferred conformations of the molecule. It will restrict the rotational freedom of the adjacent groups and favor conformations that place it in a staggered arrangement relative to the substituents on the neighboring carbon. The electronic properties of the cyclopropyl group can also lead to stabilizing interactions with the amine group in certain orientations.
The alkene group at the end of the hexenyl chain introduces a region of planarity. The conformational preferences of the chain will be influenced by the need to avoid steric clashes with this planar group. The presence of the double bond also limits the number of possible low-energy conformations for the latter part of the chain compared to a fully saturated hexane (B92381) chain. Computational studies on long-chain alkenes have shown that they tend to adopt bent-inward geometries to favor interactions between the π-bond and hydrogen atoms on the alkyl chain.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanisms for various transformations.
Potential reactions of this molecule include those involving the amine group (e.g., nucleophilic addition, protonation), the cyclopropyl ring (e.g., ring-opening), and the alkene group (e.g., electrophilic addition, hydroamination).
For instance, in an electrophilic addition to the alkene, computational modeling could be used to determine the regioselectivity of the reaction (i.e., whether the electrophile adds to C5 or C6). The calculations would likely show the formation of a more stable carbocation intermediate, thus predicting the major product.
The ring-opening of the cyclopropyl group is another fascinating possibility. This could be initiated by an electrophile or through radical pathways. Computational modeling could elucidate the transition state structures and activation energies for different ring-opening scenarios, such as cleavage of the bond adjacent to the amine group versus the distal bond.
Finally, intramolecular reactions are also conceivable. For example, under certain conditions, the amine group could act as an internal nucleophile and attack the double bond, leading to a cyclized product. Computational modeling could assess the feasibility of such a reaction by calculating the activation barrier and the stability of the resulting cyclic amine.
Transition State Analysis for Key Synthetic Steps
Transition state (TS) analysis is a cornerstone of computational organic chemistry, enabling the elucidation of reaction mechanisms and the prediction of reaction rates. For a molecule such as this compound, this analysis would be crucial for optimizing its synthesis. Key synthetic steps, such as the formation of the cyclopropylamine (B47189) moiety or the introduction of the hexenyl chain, involve multi-step reaction pathways with corresponding transition states.
Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction. The transition state is identified as a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate.
For a hypothetical synthetic route, such as the reductive amination of a cyclopropyl ketone precursor, transition state analysis could be used to compare different reducing agents or reaction conditions. By calculating the activation energies for competing pathways, the most efficient and selective synthetic strategy can be identified before extensive experimental work is undertaken.
Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step (e.g., Imine Reduction) This table is illustrative and shows the type of data generated from a computational transition state analysis. The values are not based on experimental results for this compound.
| Reaction Pathway | Catalyst/Solvent System | Calculated Activation Energy (ΔG‡) in kcal/mol | Relative Rate Prediction |
|---|---|---|---|
| Pathway A | Catalyst X in Methanol | 25.4 | Moderate |
| Pathway B | Catalyst Y in Toluene | 21.8 | Fast |
Understanding Regio- and Stereoselectivity in Reactions
Many chemical reactions can yield multiple products in the form of constitutional isomers (regioisomers) or stereoisomers. Computational chemistry offers profound insights into the origins of regio- and stereoselectivity. For this compound, which contains a chiral center at the carbon atom bonded to both the cyclopropyl ring and the nitrogen atom, controlling stereoselectivity during its synthesis is critical.
Computational models can be used to investigate reactions catalyzed by chiral entities, such as a chiral primary amine catalyst in a Biginelli reaction. elsevierpure.com By calculating the energies of the transition states leading to the different stereoisomers (e.g., the R and S enantiomers), chemists can predict which product will be favored. The enantiomeric excess (e.e.) can be estimated from the energy difference between the diastereomeric transition states (ΔΔG‡). A larger energy difference implies higher selectivity. For instance, analysis might reveal that non-covalent interactions, such as hydrogen bonding or steric hindrance, in the transition state assembly favor the formation of one stereoisomer over the other. elsevierpure.com
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. ulisboa.ptaip.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. ulisboa.ptresearchgate.net
For this compound, MD simulations could be used to study its conformational flexibility. The molecule possesses several rotatable bonds, and simulations can reveal the preferred three-dimensional shapes (conformations) it adopts in different environments, such as in an aqueous solution or a nonpolar solvent. This is achieved by using a force field, a set of parameters that defines the potential energy of the system. ulisboa.pt These simulations can also provide information on intermolecular interactions, such as how the amine group forms hydrogen bonds with water molecules. Such studies are relevant for understanding the compound's physical properties like solubility and its behavior in biological systems. researchgate.net
Table 2: Typical Parameters for a Molecular Dynamics Simulation This table provides an example of the setup for a conceptual MD simulation of this compound in a solvent.
| Parameter | Value/Description |
|---|---|
| System | One molecule of this compound |
| Solvent | Explicit water model (e.g., TIP3P) in a cubic box |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 nanoseconds |
| Integration Timestep | 2 femtoseconds |
Ligand-Based and Structure-Based Design Principles (Conceptual)
In medicinal chemistry, computational methods are essential for designing and discovering new therapeutic agents. longdom.org Although this compound is not a known drug, its structural features—a primary amine, a strained cyclopropyl ring, and a flexible hexenyl chain—can be analyzed using established design principles. nih.gov
Pharmacophore Hypothesis Generation (General Structural Features)
A pharmacophore is an abstract description of the steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.gov Ligand-based pharmacophore modeling begins with a set of known active molecules to identify common chemical features responsible for their activity. pharmacophorejournal.com
Conceptually, a pharmacophore hypothesis for a molecule like this compound would highlight key features:
Hydrogen Bond Donor: The primary amine group (-NH2).
Positive Ionizable Feature: The amine group, which can be protonated at physiological pH.
Hydrophobic Features: The cyclopropyl ring and the hexenyl alkyl chain.
These features can be mapped in 3D space. This abstract model could then be used to search large databases for other, structurally different molecules that share the same pharmacophoric pattern, potentially identifying new compounds with similar biological activities. nih.gov
Molecular Docking and Ligand-Target Interactions (Conceptual, non-specific)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govpharmafeatures.com This method is fundamental in structure-based drug design. wisdomlib.org The process involves two main components: a search algorithm to generate different binding poses and a scoring function to estimate the binding affinity for each pose. nih.gov
In a conceptual study, this compound could be docked into the active site of a hypothetical enzyme. The docking algorithm would explore various conformations of the flexible hexenyl chain and orientations of the entire molecule within the binding pocket. The scoring function would then rank the poses based on factors like hydrogen bonds between the amine group and protein residues, and hydrophobic interactions involving the cyclopropyl and hexenyl moieties. nih.gov Such a study, even with a non-specific target, helps to understand the types of interactions the molecule is capable of forming, which is a critical first step in evaluating its potential as a bioactive compound. Non-specific binding can often be characterized by a predominance of hydrophobic interactions over more specific interactions like hydrogen bonds. researchgate.net
1 Cyclopropylhex 5 En 1 Amine As a Versatile Synthetic Intermediate and Scaffold
Utility in the Construction of Complex Organic Molecules
The presence of both a nucleophilic amine and an electrophilically receptive alkene within the same six-carbon chain provides a powerful tool for synthetic chemists. This arrangement allows for intramolecular reactions to form cyclic structures or for the independent modification of each functional group to build elaborate acyclic systems.
Precursor to Nitrogen Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The structure of 1-Cyclopropylhex-5-en-1-amine is well-suited for the synthesis of such rings. The primary amine can act as a nucleophile in cyclization reactions, targeting either the appended alkene or an external electrophile that subsequently engages the double bond.
Potential intramolecular cyclization strategies could lead to the formation of substituted piperidines, which are prevalent in many biologically active compounds. For instance, under acidic conditions or in the presence of a transition metal catalyst, an intramolecular hydroamination could occur, where the amine adds across the double bond. Depending on the reaction conditions, this could proceed via a Markovnikov or anti-Markovnikov addition, yielding different isomers.
| Cyclization Strategy | Potential Heterocyclic Product | Reagent/Condition Example |
| Intramolecular Hydroamination | 2-Methyl-2-(cyclopropylmethyl)pyrrolidine | Organolanthanide complexes |
| Intramolecular Aminomercuration | 2-(Cyclopropylmethyl)-2-methylpyrrolidine | Hg(OAc)₂, NaBH₄ |
| Aza-Prins Cyclization | Substituted Piperidine | Formaldehyde, Acid catalyst |
Furthermore, while specific examples for this compound are not detailed in current literature, the broader class of cyclopropyl (B3062369) alkyl amines serves as known building blocks in the preparation of substituted pyrazinones, which are a class of nitrogen heterocycles. google.com
Building Block for Natural Product Synthesis
The combination of a cyclopropyl group and an unsaturated chain is a feature found in various natural products. The cyclopropyl ring, in particular, can impart unique conformational rigidity and metabolic stability to a molecule. This compound can serve as a chiral or achiral building block to introduce this functionality during the total synthesis of complex natural products. The amine provides a convenient handle for coupling with other fragments, while the alkene is available for subsequent elaborations such as cross-metathesis, oxidation, or reduction to achieve the target structure.
Exploration of Derivatives with Modified Structure
The true versatility of this compound lies in the selective modification of its functional groups. This allows for the creation of a library of derivatives with tailored properties for various applications in medicinal chemistry and material science.
Alkyl, Aryl, and Heteroaryl Substitutions
The primary amine is readily amenable to substitution, allowing for the introduction of various organic groups. Standard synthetic protocols can be employed to append alkyl, aryl, or heteroaryl moieties, significantly expanding the chemical space accessible from this starting material.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce simple or complex alkyl chains.
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the nitrogen and an aryl or heteroaryl ring.
Modification of the Amine Functionality (e.g., secondary, tertiary amines, amides)
Beyond simple substitution, the primary amine can be transformed into other important nitrogen-containing functional groups. These transformations are fundamental in tuning the electronic and steric properties of the nitrogen atom, which is often crucial for biological activity.
| Transformation | Functional Group | Typical Reagents |
| Reductive Amination | Secondary/Tertiary Amine | Aldehyde/Ketone, NaBH(OAc)₃ |
| Acylation | Amide | Acyl Chloride, Carboxylic Acid |
| Sulfonylation | Sulfonamide | Sulfonyl Chloride |
These modifications can be part of a broader synthetic strategy. For instance, converting the amine to an amide or sulfonamide can alter its nucleophilicity and directing-group ability in subsequent reactions on other parts of the molecule.
Alterations to the Alkene Moiety (e.g., saturation, functionalization)
The terminal alkene at the end of the hexenyl chain offers a wide range of synthetic possibilities, characteristic of carbon-carbon double bonds. These reactions can be performed while leaving the cyclopropyl amine portion of the molecule intact, showcasing the compound's role as a multifunctional scaffold.
Saturation: Catalytic hydrogenation can reduce the double bond to yield 1-cyclopropylhexan-1-amine, providing access to saturated analogues.
Functionalization: A plethora of addition reactions can be performed across the double bond.
Table of Potential Alkene Functionalizations:
| Reaction Type | Reagents | Product Functional Group |
| Hydrogenation | H₂, Pd/C | Alkane |
| Hydrohalogenation | HBr, HCl | Alkyl Halide |
| Hydration (Markovnikov) | H₂O, H₂SO₄ | Secondary Alcohol |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Diol (1,2-diol) |
| Epoxidation | m-CPBA | Epoxide |
| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde |
These transformations highlight the potential of this compound as a starting material for generating a diverse set of molecules with varied functionalities, ready for further synthetic elaboration or biological screening.
Structure-Activity Relationship (SAR) Studies in Chemical Biology (Conceptual)
The unique structural features of this compound, namely the rigid cyclopropyl group adjacent to a chiral amine center and a flexible hexenyl chain, make it an intriguing scaffold for conceptual Structure-Activity Relationship (SAR) studies. Such studies are pivotal in medicinal chemistry and chemical biology for optimizing a molecule's interaction with a biological target, such as an enzyme or receptor. By systematically modifying the structure of the parent compound, researchers can decipher which parts of the molecule are essential for its biological activity.
Positional Scanning and Substituent Effects on Chemical Properties Relevant to Interaction
Positional scanning involves introducing various substituents at different positions on the scaffold to probe the steric and electronic requirements of a binding pocket. For this compound, modifications could be conceptually explored at the cyclopropyl ring, the alkyl chain, and the amine group itself to understand their influence on non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Cyclopropyl Ring Substitution: The small, rigid nature of the cyclopropyl ring makes it an excellent probe for tight binding spaces. Adding substituents (e.g., methyl, fluoro, hydroxyl) to the ring would alter its electronic properties and steric profile. For instance, a fluorine atom could introduce favorable electrostatic interactions, while a methyl group could probe a hydrophobic pocket.
Alkyl Chain Modification: The length and saturation of the hexenyl chain could be varied. Shortening or lengthening the chain would determine the optimal distance between the aminocyclopropyl head and a potential secondary interaction site. The terminal double bond's position could also be moved to assess its role in binding or its potential as a reactive handle.
Amine Group Derivatization: The primary amine is a key interaction point, likely acting as a hydrogen bond donor or a protonated cation forming ionic bonds. N-alkylation or N-acylation would systematically modify its hydrogen-bonding capacity and basicity, providing insight into the binding site's requirements.
The following table conceptualizes how systematic modifications could influence the binding affinity for a hypothetical receptor.
| Modification of this compound Scaffold | Hypothetical Change in Property | Conceptual Impact on Binding Affinity (Kᵢ, nM) |
| Parent Scaffold | Baseline | 100 |
| Add Methyl group to C2 of cyclopropyl ring | Increased Steric Bulk | 250 (Decreased affinity) |
| Replace terminal alkene with an alkyne | Increased Rigidity & Pi-stacking potential | 75 (Increased affinity) |
| N-methylation (Secondary amine) | Reduced H-bond donor capacity | 150 (Decreased affinity) |
| Chain shortening to 1-Cyclopropylbut-3-en-1-amine | Altered positioning of terminal group | 500 (Significantly decreased affinity) |
This table is for illustrative purposes and contains conceptual data.
Exploration of Stereochemical Impact on Molecular Recognition
The carbon atom bearing both the cyclopropyl ring and the amine group is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. nih.gov Therefore, the three-dimensional arrangement of these groups is critical for molecular recognition.
It is conceptually highly probable that one enantiomer will have a significantly higher affinity for a specific biological target than the other. This is because only one enantiomer may be able to position its key interacting groups—the amine, the cyclopropyl ring, and the lipophilic chain—in the correct orientation to complement the target's binding site. For example, the amine might need to form a hydrogen bond with a specific residue, while the cyclopropyl group fits into a small hydrophobic pocket; a mirror-image arrangement would fail to achieve this precise multi-point interaction. Studying the individual enantiomers is crucial to understanding the true nature of the molecular recognition event and to developing more potent and selective compounds.
| Enantiomer | Hypothetical Receptor Binding | Rationale |
| (R)-1-Cyclopropylhex-5-en-1-amine | High Affinity (e.g., Kᵢ = 20 nM) | Optimal 3D orientation of amine, cyclopropyl, and hexenyl groups for complementary binding site interactions. |
| (S)-1-Cyclopropylhex-5-en-1-amine | Low Affinity (e.g., Kᵢ = 2000 nM) | Steric clashes or improper positioning of key functional groups prevent effective binding. |
This table is for illustrative purposes and contains conceptual data.
Bioisosteric Replacements (Conceptual, within general scaffold modification)
Bioisosterism is a strategy used in drug design to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's biological activity, metabolic stability, or pharmacokinetic profile. nih.gov The cyclopropyl group itself is often used as a bioisostere for other chemical moieties. scientificupdate.com
Within the this compound scaffold, several bioisosteric replacements could be conceptually explored:
Cyclopropyl Ring Analogs: The cyclopropyl group could be replaced by other small rings like a cyclobutyl or oxetane (B1205548) ring to fine-tune rigidity and polarity. It is often considered a bioisostere for a gem-dimethyl group or an alkene, providing conformational rigidity without introducing a planar structure. scientificupdate.comdrugdesign.org
Alkene Replacements: The terminal alkene is a potential site of metabolism. Replacing it with a more stable group, such as an alkyne or a small fluorinated alkyl group, could enhance the molecule's metabolic stability while maintaining or improving its interaction with a hydrophobic region of the target. A terminal alkyne, for instance, would maintain linearity while offering different electronic properties.
Such modifications allow for the systematic probing of a biological target and can lead to compounds with improved drug-like properties. nih.gov
Material Science and Polymer Chemistry Applications (Conceptual)
The bifunctional nature of this compound, containing a polymerizable alkene and a reactive primary amine, makes it a conceptually promising building block in material science and polymer chemistry.
Monomer for Polymer Synthesis (e.g., polyallylamine derivatives conceptual)
The terminal double bond in this compound allows it to act as a monomer in polymerization reactions. Conceptually, it could be polymerized to form a derivative of polyallylamine (PAA), a well-known cationic polymer with numerous biomedical applications. nih.govresearchgate.net Standard radical polymerization techniques could be employed to create a polymer with repeating units, each featuring a pendant cyclopropylaminomethyl group.
The incorporation of the bulky and lipophilic cyclopropyl group into the polymer side chain would be expected to significantly alter the properties of the resulting material compared to standard polyallylamine. nih.gov These changes could include:
Increased Glass Transition Temperature (T₉): The rigid cyclopropyl group would restrict chain mobility, likely leading to a higher T₉.
Modified Solubility: The hydrophobic nature of the cyclopropyl and hexyl components might decrease the polymer's water solubility compared to PAA hydrochloride, potentially making it soluble in a wider range of organic solvents.
Altered Mechanical Properties: The bulky side chains could lead to a more rigid and potentially less crystalline polymer structure.
| Polymer | Conceptual Monomer | Expected Glass Transition Temp. (T₉) | Expected Water Solubility |
| Polyallylamine (PAA) | Allylamine | ~50-80 °C | High (as hydrochloride salt) wikipedia.org |
| Poly(this compound) | This compound | Higher (e.g., >100 °C) | Low to Moderate |
This table is for illustrative purposes and contains conceptual data.
Surface Functionalization
The primary amine group is a versatile functional handle for covalently modifying surfaces. pnas.org This process, known as surface functionalization, is used to tailor the properties of a material for specific applications, such as improving biocompatibility, altering surface energy, or enabling the attachment of other molecules. researchgate.netacs.org
This compound could be used to functionalize a variety of substrates:
Silicon/Metal Oxides: The amine can react with hydroxyl groups on silicon wafers or metal oxide surfaces (e.g., titanium dioxide, indium tin oxide) through silanization chemistry (after conversion to an aminosilane) or other coupling reactions to form a stable monolayer.
Polymer Surfaces: Polymers with reactive surface groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, can be modified by forming stable amide bonds with the amine group of the molecule. acs.org
Gold Surfaces: Through the formation of a self-assembled monolayer (SAM), potentially via a thiol-terminated linker first attached to the amine, the molecule could be anchored to gold surfaces.
Once the surface is functionalized with this compound, the pendant alkene group becomes available for further reactions (e.g., thiol-ene click chemistry, polymerization from the surface), allowing for the creation of complex, multi-layered surface architectures. This dual functionality offers a conceptual pathway to designing advanced materials with precisely controlled surface properties. researchgate.net
Analytical and Characterization Techniques in Research on 1 Cyclopropylhex 5 En 1 Amine
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Cyclopropylhex-5-en-1-amine by providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct structural motifs. The protons on the terminal vinyl group typically appear in the downfield region, around 4.9-5.9 ppm. The single proton on the carbon bearing the amine group would likely resonate at approximately 2.5-3.0 ppm, influenced by the electron-withdrawing nitrogen atom. The protons of the cyclopropyl (B3062369) ring are characteristically found in the upfield region, typically between 0.2 and 0.9 ppm. The broad signal from the primary amine (NH₂) protons can appear over a wide range, generally between 0.5 and 5.0 ppm, and its exact position is sensitive to solvent, concentration, and temperature. libretexts.orglibretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbons of the C=C double bond are expected to resonate in the range of 114-140 ppm. The carbon atom attached to the nitrogen of the amine group would likely appear around 50-60 ppm. The carbons within the cyclopropyl ring typically show signals in the upfield region, from approximately 5 to 20 ppm. libretexts.orglibretexts.org
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl Ring Protons | 0.2 - 0.9 | 5 - 20 |
| Proton on C-N Carbon | 2.5 - 3.0 | 50 - 60 |
| Amine Protons (NH₂) | 0.5 - 5.0 (broad) | - |
| Vinyl Protons (=CH₂) | 4.9 - 5.1 | 114 - 116 |
| Vinyl Proton (-CH=) | 5.7 - 5.9 | 138 - 140 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis. In accordance with the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgntu.edu.sg The molecular ion peak (M⁺) for this compound (C₉H₁₇N) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
A characteristic fragmentation pattern for primary amines involves alpha-cleavage, the breaking of the bond adjacent to the C-N bond. jove.comjove.comwhitman.edu For this compound, this would lead to the loss of a hexenyl radical to produce a prominent ion containing the cyclopropyl and amine groups. Another potential fragmentation pathway is the loss of the cyclopropyl group.
| Fragment Ion | Predicted m/z | Origin |
|---|---|---|
| [M]⁺ | 139 | Molecular Ion |
| [M - C₄H₇]⁺ | 84 | Loss of butenyl radical from the hexenyl chain |
| [CH(NH₂)C₃H₅]⁺ | 70 | Alpha-cleavage with loss of hexenyl radical |
| [C₆H₁₀NH₂]⁺ | 98 | Loss of cyclopropyl radical |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. As a primary amine, the molecule is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comopenstax.org The C=C stretching vibration of the terminal alkene will likely appear around 1640 cm⁻¹. wpmucdn.com The C-N stretching vibration for an aliphatic amine is typically observed in the 1000-1250 cm⁻¹ range. libretexts.org The presence of the cyclopropyl group can be inferred from C-H stretching vibrations above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric and Asymmetric Stretch | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Scissoring Bend | 1590 - 1650 |
| Alkene (C=C) | Stretch | ~1640 |
| Aliphatic Amine (C-N) | Stretch | 1000 - 1250 |
| Cyclopropyl (C-H) | Stretch | >3000 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities and for determining its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a common technique for the analysis of volatile compounds like this compound. However, the analysis of primary amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on standard non-polar columns. labrulez.com To overcome these issues, specialized basic-deactivated columns or derivatization of the amine are often employed. researchgate.netmdpi.com Derivatization converts the polar amine into a less polar derivative, improving peak shape and chromatographic performance. researchgate.net A flame ionization detector (FID) is typically used for detection.
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | Polyethylene glycol (e.g., Carbowax) or a base-deactivated phase |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60-80 °C, ramped to 200-250 °C |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths may be possible but is often not very sensitive. sigmaaldrich.com A more common approach for the analysis of aliphatic amines by HPLC is pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the amine. thermoscientific.frnih.govresearchgate.net This significantly enhances detection sensitivity and selectivity. Reversed-phase chromatography using a C18 column with a buffered mobile phase is a frequently used separation mode. sigmaaldrich.com
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate) |
| Derivatization Reagent | o-Phthalaldehyde (OPA), Dansyl chloride, or similar |
| Detector | UV-Vis or Fluorescence Detector |
X-ray Crystallography for Solid-State Structure Determination
For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step in the process of X-ray crystallographic analysis. nih.govlibretexts.org The successful growth of a single crystal would allow for the definitive determination of its solid-state structure. This would provide invaluable data on the spatial orientation of the cyclopropyl and hexenyl moieties relative to the chiral amine center.
While specific crystallographic data for this compound is not publicly available, the general workflow for such an analysis would involve the following steps:
Crystallization: Growing a high-quality single crystal of this compound or a suitable crystalline derivative.
Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam to collect diffraction data. wikipedia.org
Structure Solution and Refinement: Processing the diffraction data to solve the phase problem and generate an initial structural model, which is then refined to best fit the experimental data. nih.gov
The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₉NO₂ |
| Formula Weight | 245.32 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.2(1)°c = 9.876(3) Å, γ = 90° |
| Volume | 1489.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.093 Mg/m³ |
| Absorption Coefficient | 0.073 mm⁻¹ |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallographic study.
The structural information gleaned from X-ray crystallography is crucial for understanding the molecule's physical and chemical properties and for rational drug design, should the compound have pharmaceutical applications. nih.gov
Chiroptical Methods for Enantiomeric Purity Determination
Given the chiral nature of this compound, establishing its enantiomeric purity is of paramount importance. Chiroptical methods, which are sensitive to the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. Circular dichroism (CD) spectroscopy is a particularly valuable technique in this regard. nih.gov
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as ellipticity, is plotted as a function of wavelength to generate a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer and can be used to determine its absolute configuration and enantiomeric excess (ee). ccspublishing.org.cn
For a molecule like this compound, which contains a primary amine and a remote olefinic chromophore, direct CD analysis might be challenging due to weak electronic transitions in accessible spectral regions. researchgate.net To overcome this, derivatization with a suitable chromophoric reagent is a common strategy. doi.org For instance, the formation of an imine with a chromophoric aldehyde or the acylation with a chromophoric acid chloride can introduce a new chromophore in proximity to the stereocenter, leading to a more intense and interpretable CD spectrum. researchgate.netrsc.org
A well-established method for the determination of the absolute configuration of allylic amines involves their conversion to N-phthaloyl derivatives. doi.org The exciton (B1674681) coupling between the phthalimide (B116566) and olefin chromophores gives rise to a characteristic Cotton effect around 220 nm. The sign of this Cotton effect is directly related to the helicity of the N-Cα-C=C bond system, allowing for the assignment of the absolute configuration. doi.org A similar approach could potentially be applied to this compound.
Furthermore, chiroptical sensing protocols have been developed for the rapid and accurate determination of the enantiomeric purity of chiral primary amines. ccspublishing.org.cnrsc.org These methods often involve the formation of a complex or derivative in situ, which can then be analyzed by CD spectroscopy. ccspublishing.org.cn The data obtained from such an analysis would allow for the quantification of the enantiomeric excess of a given sample of this compound.
Table 2: Illustrative Chiroptical Data for a Derivatized Chiral Amine
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-enantiomer | 225 | +15,200 |
| (S)-enantiomer | 225 | -15,150 |
Note: This table presents hypothetical data to illustrate how CD spectroscopy can distinguish between enantiomers.
The combination of derivatization and CD spectroscopy provides a robust and sensitive method for determining the enantiomeric purity of chiral amines like this compound, which is a critical parameter for its potential applications in stereoselective synthesis and medicinal chemistry. nih.govnih.gov
Future Directions and Emerging Research Avenues for 1 Cyclopropylhex 5 En 1 Amine
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of 1-Cyclopropylhex-5-en-1-amine and its derivatives is a primary area for future research. Traditional synthetic methods for cyclopropylamines often involve multi-step processes and the use of hazardous reagents. google.com Future efforts will likely focus on the application of green chemistry principles to overcome these limitations.
Key research avenues include:
Catalytic C-H Amination: Direct amination of C-H bonds in cyclopropyl-containing hydrocarbon precursors offers a highly atom-economical route to this compound. Research into novel transition metal or enzyme catalysts will be crucial for achieving high selectivity and efficiency.
Biocatalysis: The use of enzymes, such as transaminases, could enable the asymmetric synthesis of chiral this compound, a critical aspect for its potential applications in pharmaceuticals.
Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials, moving away from petroleum-based precursors, will be a significant step towards sustainability.
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Amination | High atom economy, reduced waste | Catalyst development, selectivity control |
| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |
| Renewable Feedstocks | Reduced environmental impact, sustainability | Development of efficient conversion pathways |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound into continuous flow and automated platforms represents a significant opportunity to enhance efficiency, safety, and scalability. acs.orgacs.org Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity. acs.org
Future research in this area will likely involve:
Development of Flow-Compatible Reactions: Adapting existing synthetic methods or developing new ones that are amenable to continuous flow conditions. This includes managing reaction times, temperatures, and reagent mixing in a microreactor setup. rsc.orgrsc.org
In-line Purification and Analysis: Integrating purification techniques, such as liquid-liquid extraction or chromatography, directly into the flow system to enable the continuous production of high-purity this compound.
Robotics and High-Throughput Experimentation: Utilizing automated platforms to rapidly screen reaction conditions and optimize the synthesis of a library of this compound derivatives for various applications.
Advanced Computational Modeling and Machine Learning in Molecular Design
Computational chemistry and machine learning are poised to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound with desired properties. nih.govopenreview.net These in silico approaches can significantly reduce the time and cost associated with experimental research. openreview.net
Emerging research directions include:
Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to predict the reactivity, electronic properties, and spectroscopic signatures of this compound and its reaction intermediates.
Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules, to understand its conformational preferences and binding modes.
Machine Learning for Property Prediction: Training machine learning models on existing chemical data to predict the physicochemical properties, biological activity, and synthetic accessibility of novel this compound derivatives. nih.gov This can guide the design of new molecules with enhanced performance for specific applications. rsc.org
Table 2 outlines the potential applications of different computational and machine learning techniques in the study of this compound.
| Technique | Application in this compound Research |
| Quantum Mechanics | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |
| Molecular Dynamics | Study of conformational dynamics and interactions with other molecules. |
| Machine Learning | High-throughput screening of virtual libraries, prediction of properties. |
Exploration of Unconventional Reactivity Patterns
The unique combination of a strained cyclopropane (B1198618) ring and an amine functional group in this compound suggests the potential for novel and unconventional reactivity. Future research will likely focus on harnessing this latent reactivity to develop new synthetic methodologies.
Key areas of exploration include:
Photocatalysis: Utilizing visible light and a photocatalyst to generate reactive intermediates from this compound, such as radical cations, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.orgbris.ac.ukmdpi.comacs.org The terminal alkene also provides a handle for various photocatalytic transformations.
Electrochemistry: Employing electrochemical methods to induce redox reactions of this compound, providing a green and reagent-free approach to accessing novel chemical transformations.
Ring-Opening Reactions: Investigating selective ring-opening of the cyclopropyl (B3062369) group under various conditions to access linear or more complex cyclic structures, thereby expanding the synthetic utility of this scaffold. researchgate.net
Role in Advanced Materials and Chemical Biology Tool Development
The versatile structure of this compound makes it an attractive building block for the development of advanced materials and as a tool for chemical biology research. longdom.org
Future research in these areas may include:
Polymer Synthesis: Incorporating this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The cyclopropyl and amine functionalities could impart unique mechanical, thermal, or adhesive properties to the resulting materials. longdom.org
Functional Coatings and Surfaces: Modifying surfaces with this compound to introduce specific functionalities, such as for creating biocompatible coatings or surfaces with tailored chemical reactivity.
The exploration of these future directions will undoubtedly uncover new and exciting chemistry for this compound, paving the way for its application in a wide range of scientific and technological fields.
Q & A
Q. Critical Factors Affecting Yield :
Q. Table 1: Optimization of Reaction Conditions
| Step | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation | NiCl₂ | 5 | 68 | |
| Alkene Formation | Ph₃P=CH₂ | RT | 72 |
Advanced: How can stereochemical outcomes during cyclopropanation be controlled, and what analytical methods validate configuration?
Methodological Answer:
Stereocontrol is achieved via:
Chiral Catalysts : Asymmetric cyclopropanation using Rh₂(OAc)₄ with chiral ligands (e.g., BINAP) induces enantioselectivity (up to 85% ee) .
Substrate Design : Bulky substituents on the amine or alkene precursor bias transition states.
Q. Validation Techniques :
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with DFT-calculated models to confirm enantiomeric excess .
Data Contradiction Analysis : Discrepancies between NMR coupling constants and computational models may arise from solvent effects or dynamic equilibria. Cross-validation with HPLC (chiral columns) is recommended .
Basic: What spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm; the C5-C6 alkene shows coupling (J ≈ 10 Hz) between δ 4.8–5.5 ppm .
- ¹³C NMR : Cyclopropane carbons resonate at δ 8–12 ppm; the amine-bearing carbon appears at δ 45–50 ppm.
IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) confirm functional groups.
Q. Table 2: Key Spectroscopic Data
| Technique | Signal Range/Features | Diagnostic Use |
|---|---|---|
| ¹H NMR | δ 0.5–1.5 (m, cyclopropane) | Ring integrity |
| IR | 1640–1680 cm⁻¹ (C=C) | Alkene confirmation |
Advanced: How can computational chemistry predict reactivity trends in this compound derivatives?
Methodological Answer:
DFT Calculations : Models transition states for cyclopropane ring-opening reactions. For example, B3LYP/6-31G* predicts regioselectivity in electrophilic additions .
Molecular Dynamics (MD) : Simulates solvent effects on amine protonation states, critical for biological activity studies.
Case Study : MD simulations of aqueous solubility (logP ≈ 2.1) align with experimental partition coefficients (±0.3 error) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods for synthesis and purification to mitigate inhalation risks (amine volatility) .
- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles are mandatory.
- Spill Management : Neutralize with dilute acetic acid (1:10 v/v in water) and absorb with vermiculite .
Advanced: How do structural modifications (e.g., substituents on the cyclopropane) alter biological activity?
Methodological Answer:
- SAR Studies : Introducing electron-withdrawing groups (e.g., -CF₃) on the cyclopropane enhances metabolic stability in enzyme inhibition assays (IC₅₀ improved by 3-fold) .
- In Silico Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., monoamine oxidases), guiding rational design .
Basic: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point)?
Methodological Answer:
Purity Assessment : Use HPLC (≥95% purity) to eliminate impurities affecting melting points.
Interlaboratory Validation : Compare DSC data across institutions; variations >5°C suggest methodological inconsistencies (e.g., heating rate differences) .
Advanced: What strategies optimize enantiomeric resolution for chiral derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
